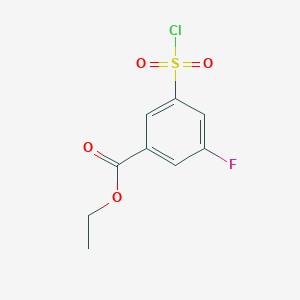

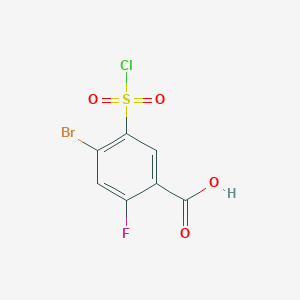

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate

Vue d'ensemble

Description

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is a chemical compound used in laboratory settings . It is also known as Ethyl 3-(chlorosulfonyl)isonicotinate . The compound is used in various chemical reactions due to its reactivity with different functional groups .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of chlorosulfonyl isocyanate (CSI) in organic synthesis . CSI is a versatile reagent that displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .

Chemical Reactions Analysis

This compound is likely to participate in a variety of chemical reactions due to the presence of the chlorosulfonyl group . This group is known to react with a variety of functional groups, making it a useful reagent in organic synthesis .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study on the synthesis and antiviral activity of new pyrazole- and isoxazole-based heterocycles highlights the utility of fluorinated compounds in developing treatments for viral infections, such as Herpes simplex type-1 (HSV-1) (Dawood et al., 2011).

- Research into amino acid ester derivatives containing 5-fluorouracil points to the significant role of fluorinated compounds in creating potent antitumor agents, demonstrating their critical application in cancer research (Xiong et al., 2009).

Chemical Synthesis

- The development of continuous-flow processes for the production of Floxacin intermediates underscores the importance of fluorinated compounds in pharmaceutical manufacturing, offering advantages such as higher yields, reduced reaction times, and enhanced safety (Guo et al., 2020).

- Studies on the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid found in macrolide antibiotics, illustrate the diverse synthetic applications of fluorinated compounds in developing new antibiotics (Alexy et al., 1991).

Advanced Materials and Methods

- The exploration of diverse trifluoromethyl heterocycles from a single precursor highlights the versatility of fluorinated compounds in organic synthesis, enabling the creation of various heterocyclic structures with potential applications in materials science and drug development (Honey et al., 2012).

Safety and Hazards

Ethyl 3-(chlorosulfonyl)-5-fluorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 3-chlorosulfonyl-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO4S/c1-2-15-9(12)6-3-7(11)5-8(4-6)16(10,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTKONTXTSSQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)

![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)